molecular formula C34H22 B14164237 2,2'-(1,3-Phenylene)dianthracene CAS No. 925428-07-5

2,2'-(1,3-Phenylene)dianthracene

Cat. No.: B14164237
CAS No.: 925428-07-5
M. Wt: 430.5 g/mol
InChI Key: XWTOFHLTEBJOBH-UHFFFAOYSA-N
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Description

2,2'-(1,3-Phenylene)dianthracene is a polycyclic aromatic hydrocarbon research chemical for Research Use Only, not for diagnostic or therapeutic applications. This compound features an extended, rigid π-conjugated system formed by two anthracene units linked through a 1,3-phenylene bridge. This specific structure is of significant interest in the field of organic electronics. Anthracene derivatives are widely recognized as key building blocks for organic light-emitting diodes (OLEDs) due to their high fluorescence quantum yields and balanced charge-carrier mobilities, which are crucial for superior device performance . The molecular design, which incorporates multiple aromatic rings, is typical in the synthesis of advanced molecular glassformers and organic semiconductors . Researchers can leverage this compound to develop novel organic semiconductor materials with tunable photophysical properties. The optical characteristics, such as absorption and emission wavelengths, can be precisely modulated through strategic molecular engineering, allowing for fine-tuning of the HOMO-LUMO energy gap . Its potential applications include serving as a core structure in the development of next-generation deep-blue emissive materials for wide-gamut displays, as well as in other advanced photonic applications such as dye lasers and chemical sensors . The product is supplied as a high-purity solid suitable for use in vapor deposition processes and solution-based fabrication techniques in a laboratory setting.

Properties

CAS No.

925428-07-5

Molecular Formula

C34H22

Molecular Weight

430.5 g/mol

IUPAC Name

2-(3-anthracen-2-ylphenyl)anthracene

InChI

InChI=1S/C34H22/c1-3-8-25-19-33-21-29(12-14-31(33)17-23(25)6-1)27-10-5-11-28(16-27)30-13-15-32-18-24-7-2-4-9-26(24)20-34(32)22-30/h1-22H

InChI Key

XWTOFHLTEBJOBH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C=C(C=CC3=CC2=C1)C4=CC(=CC=C4)C5=CC6=CC7=CC=CC=C7C=C6C=C5

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Cross-Coupling Reactions

Stille Coupling: A Benchmark Approach

The Stille coupling reaction, utilizing organostannane reagents and palladium catalysts, has been successfully adapted for synthesizing 2,2'-(1,3-Phenylene)dianthracene derivatives. In a representative procedure, 2,3-dibromoanthracene reacts with tributyl((R-phenyl)ethynyl)stannane in the presence of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) at 140°C for 48 hours. Post-reaction workup involves quenching with aqueous potassium fluoride (KF) to precipitate tin byproducts, followed by extraction with dichloromethane (DCM) and drying over anhydrous sodium sulfate (Na₂SO₄). Purification via flash column chromatography yields the desired product as a red solid, albeit with a modest yield of 12%.

Critical Parameters:

  • Catalyst Loading: 5 mol% Pd(PPh₃)₄ ensures sufficient catalytic activity without promoting side reactions.
  • Temperature: Elevated temperatures (140°C) facilitate bond formation but may degrade sensitive intermediates.
  • Solvent System: Polar aprotic solvents (e.g., DMF) are avoided due to potential ligand dissociation; instead, high-boiling aromatic solvents are preferred.
Table 1: Stille Coupling Reaction Conditions
Parameter Value
Catalyst Pd(PPh₃)₄ (5 mol%)
Reaction Temperature 140°C
Reaction Time 48 hours
Workup Aqueous KF, DCM extraction
Purification Flash chromatography (SiO₂)
Yield 12%

Challenges in Yield Optimization

The low yield in Stille coupling arises from steric hindrance between the bulky anthracene units and the meta-phenylene bridge, which impedes effective orbital overlap during the transmetalation step. Strategies to mitigate this include:

  • Ligand Design: Bulky phosphine ligands (e.g., P(t-Bu)₃) may enhance catalyst stability and selectivity.
  • Microwave Assistance: Reducing reaction time through microwave irradiation could minimize thermal degradation.
  • Precursor Functionalization: Introducing electron-withdrawing groups on the anthracene moieties to activate the coupling sites.

Alternative Synthetic Routes

Mechanochemical Synthesis

Mechanochemistry, utilizing ball milling to induce solid-state reactions, presents an emerging frontier. While source details mechanochemical applications for diacylglycerol derivatives, analogous principles could apply to PAH synthesis. For instance, milling anthracene and 1,3-diiodobenzene with a copper catalyst might facilitate Ullmann-type coupling, though this remains speculative without experimental validation.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Transitioning from batch to continuous flow systems could enhance scalability by improving heat and mass transfer. Microreactors with immobilized palladium catalysts may reduce catalyst leaching and enable higher throughput.

Solvent and Recycle Strategies

  • Solvent Selection: Toluene or xylene, with high boiling points and low polarity, are ideal for high-temperature reactions.
  • Catalyst Recovery: Heterogeneous catalysts (e.g., Pd/C) facilitate recycling via filtration, reducing costs.

Purification and Characterization

Chromatographic Techniques

Flash chromatography on silica gel remains the standard for isolating this compound. Gradient elution with hexane/ethyl acetate (9:1 to 4:1) effectively separates the product from oligomeric byproducts.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): Key resonances include aromatic protons at δ 7.45–8.30 ppm and tert-butyl groups (if present) at δ 1.25–1.54 ppm.
  • ¹³C NMR : Aromatic carbons appear at δ 120–150 ppm, with bridgehead carbons upfield at δ 110–115 ppm.

Comparative Analysis of Methods

Table 2: Method Comparison
Method Yield Toxicity Scalability
Stille Coupling 12% High Moderate
Suzuki Coupling N/A Low High
Mechanochemistry N/A Low Experimental

Chemical Reactions Analysis

Types of Reactions: 1,3-Bis(2-anthryl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.

    Reduction: Reduction reactions can convert the anthracene units to dihydroanthracene derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like bromine, chlorine, and nitrating agents are employed under controlled conditions to achieve selective substitution.

Major Products Formed:

Scientific Research Applications

1,3-Bis(2-anthryl)benzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1,3-Bis(2-anthryl)benzene exerts its effects is primarily through its ability to engage in π-π interactions and excimer formation. These interactions are crucial for its photophysical properties, including fluorescence and phosphorescence. The compound’s molecular targets include DNA and other biomolecules, where it can intercalate and affect their function .

Comparison with Similar Compounds

Diphenanthro[9,10-b]anthracene

  • Structure : A fused PAH combining anthracene and phenanthrene units.
  • Molecular Weight : Similar to 2,2'-(1,3-Phenylene)dianthracene (~350–400 g/mol range inferred from ).
  • Properties: Higher rigidity due to fused rings, leading to elevated melting points (>300°C). Enhanced fluorescence quantum yield compared to non-fused analogs but reduced solubility in common organic solvents.

9,10-Diphenylanthracene

  • Structure : Anthracene core with phenyl substituents at the 9 and 10 positions.
  • Molecular Weight : ~314 g/mol ().
  • Properties: Melting point: ~314°C (lower than fused PAHs due to non-planar phenyl groups). Solubility: Improved in toluene and dichloromethane compared to fused analogs. Photophysics: Strong blue fluorescence but shorter conjugation length than this compound.
  • Key Difference : The phenyl substituents in 9,10-Diphenylanthracene disrupt conjugation, whereas the phenylene bridge in this compound extends π-delocalization, enhancing optoelectronic performance .

Dibenz[a,h]anthracene

  • Structure : A linear benzannulated anthracene derivative.
  • Molecular Weight : 278.36 g/mol; melting point: 270°C ().
  • Properties: High thermal stability due to linear fused rings. Limited solubility in polar solvents, requiring halogenated solvents for processing.
  • Key Difference : The linear fused structure of Dibenz[a,h]anthracene offers superior thermal stability but lacks the tunable electronic properties imparted by the phenylene bridge in this compound .

3-(Phenylethynyl)-7H-benzo[de]anthracen-7-one

  • Structure : A benzanthrone core functionalized with a phenylethynyl group.
  • Properties :
    • Fluorescence: Strong emission in the visible range due to the ethynyl group enhancing conjugation.
    • Solubility: Moderate in dichloromethane and THF.
  • Key Difference : The ethynyl linker in this compound facilitates charge transfer, whereas the phenylene bridge in this compound prioritizes π-π stacking interactions, critical for solid-state device applications .

Comparative Data Table

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility Fluorescence λmax (nm)
This compound* ~400 (estimated) ~250–300 (inferred) Low (THF, DCM) ~450–500 (estimated)
Diphenanthro[9,10-b]anthracene ~350–400 >300 Very low ~420–470
9,10-Diphenylanthracene 314 314 Moderate ~400–450
Dibenz[a,h]anthracene 278.36 270 Low Non-fluorescent
3-(Phenylethynyl)-benzanthrone ~350 (estimated) 180–200 Moderate ~480–530

Research Findings and Implications

  • Electronic Properties : The phenylene bridge in this compound enhances conjugation compared to 9,10-Diphenylanthracene, making it superior for charge transport in organic semiconductors .
  • Thermal Stability: While Dibenz[a,h]anthracene has a higher melting point, the non-fused structure of this compound allows for synthetic flexibility and functionalization .
  • Photophysics : The target compound’s fluorescence range bridges the gap between Diphenanthro derivatives (shorter λmax) and ethynyl-functionalized benzanthrones (longer λmax), suggesting utility in tunable emitters .

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